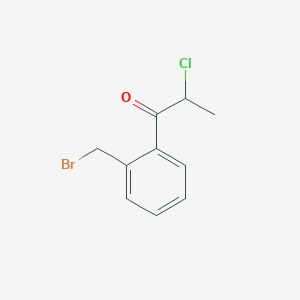
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-chloropropan-1-one in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through chemical modifications.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions, particularly in the context of nucleophilic substitution reactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or modifying agent.
Comparación Con Compuestos Similares
Phenacyl Bromide: Similar in structure but lacks the chloropropanone moiety.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring but lacks additional functional groups.
2-Bromo-1-phenylethanone: Similar structure but with a different substitution pattern.
Uniqueness: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10BrClO |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO/c1-7(12)10(13)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
Clave InChI |
ZOGZUQDWGOUMDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



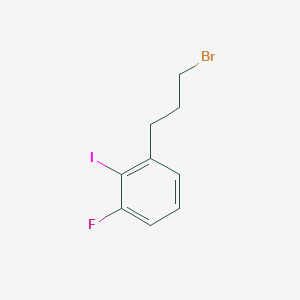

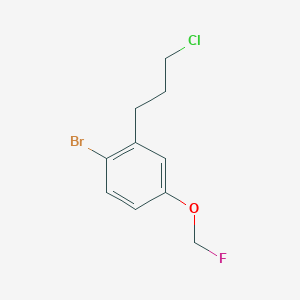


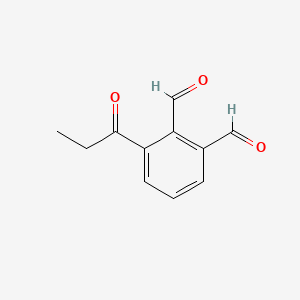
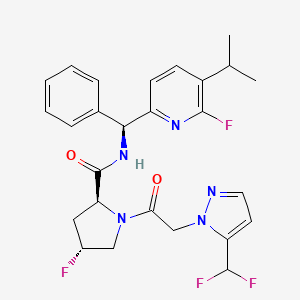
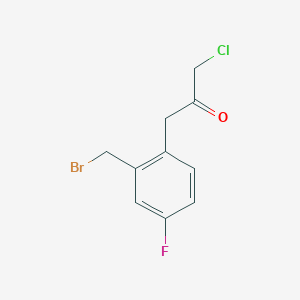
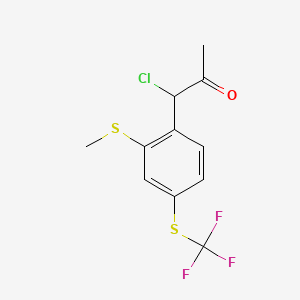

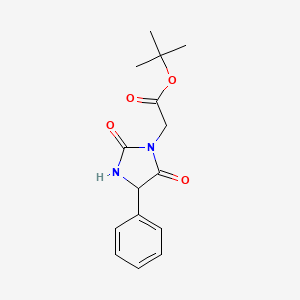

![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
